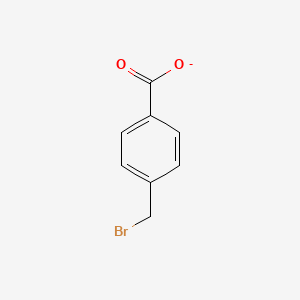

4-(Bromomethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrO2- |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

4-(bromomethyl)benzoate |

InChI |

InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)/p-1 |

InChI Key |

CQQSQBRPAJSTFB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

4-(Bromomethyl)benzoate chemical properties and stability

An In-depth Technical Guide on the Chemical Properties and Stability of Methyl 4-(Bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl this compound (CAS No. 2417-72-3) is a pivotal chemical intermediate in the field of organic and medicinal chemistry.[1] As an ester derivative of a bromoalkylated benzoic acid, it serves as a crucial building block in the synthesis of a variety of compounds, including pharmaceuticals and complex organic materials.[2][3][] Notably, it is a key intermediate in the production of the tyrosine kinase inhibitor Imatinib, which is used in cancer therapy.[1] Its bifunctional nature, possessing both a reactive bromomethyl group and a methyl ester, makes it a versatile reagent for introducing the 4-(methoxycarbonyl)benzyl moiety into molecules.[1] This guide provides a comprehensive overview of its chemical properties, stability, and handling protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

Methyl this compound is a white to off-white crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and implementation.

| Property | Value | Reference |

| IUPAC Name | methyl this compound | [5] |

| Synonyms | 4-methoxycarbonylbenzyl bromide, 4-(Bromomethyl)benzoic acid methyl ester, α-Bromo-p-toluic acid methyl ester | [1][6] |

| CAS Number | 2417-72-3 | [1][5] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][5] |

| Molecular Weight | 229.07 g/mol | [1][2][5][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 57-58 °C | [1][2] |

| Boiling Point | 130-135 °C at 2 mmHg | [1][2] |

| Density | ~1.47 g/cm³ | [1] |

| Refractive Index | 1.559 | [1] |

| Purity | ≥98-99% | [1][6] |

Stability and Reactivity

While stable under recommended storage conditions, Methyl this compound is a reactive compound, largely owing to the lability of the benzylic bromide.[1][8]

Storage and Handling:

-

It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1][9][10]

-

It is crucial to protect it from moisture, strong light, and heat to maintain its integrity.[1][10] The compound is a lachrymator, meaning it causes tearing, and therefore requires careful handling in a well-ventilated fume hood.[1][10]

Incompatibilities:

-

Moisture: The compound can hydrolyze in the presence of water, particularly under basic conditions, to form 4-(hydroxymethyl)benzoic acid methyl ester or 4-(bromomethyl)benzoic acid.

-

Bases/Alkalis: Strong bases can promote elimination or substitution reactions.[10]

-

Oxidizing Agents: It is incompatible with strong oxidizing agents.[10]

Hazardous Decomposition:

-

When heated to decomposition, it may emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (such as hydrogen bromide).[11]

Caption: Reactivity pathways of Methyl this compound.

Experimental Protocols

Synthesis of Methyl this compound via Radical Bromination

A common method for synthesizing Methyl this compound is through the radical bromination of methyl p-toluate (B1214165) using N-bromosuccinimide (NBS).[1][3]

Materials:

-

Methyl p-toluate

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)[3][12]

-

Carbon tetrachloride (CCl₄) or Chlorobenzene (solvent)[3][12]

-

Hexane

-

Ethyl acetate (B1210297) (for recrystallization)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-toluate (1.0 eq) in the chosen solvent (e.g., CCl₄).[3]

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (e.g., 0.03 eq).[3]

-

Heat the mixture to reflux and maintain for several hours (e.g., 4-7 hours), monitoring the reaction progress via TLC.[3]

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the succinimide (B58015) byproduct.[12]

-

Filter the mixture by suction filtration to remove the succinimide.[3][12]

-

Wash the filtrate with water to remove any remaining succinimide.[13]

-

Concentrate the organic phase under reduced pressure to yield the crude product.[3]

-

Purify the crude solid by recrystallization from a minimal amount of a suitable solvent, such as ethyl acetate or a mixture of n-heptane/ethyl acetate, to obtain pure Methyl this compound as a white crystalline solid.[12][13]

Caption: Synthesis and purification workflow.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and sensitive method for determining the purity of Methyl this compound and identifying any potential impurities.[14] The following is a general reversed-phase HPLC protocol that can be adapted.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methyl this compound reference standard

-

Volumetric flasks, pipettes

Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic[14]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient (e.g., 25 °C)

-

Detection Wavelength: 227 nm (or determined by UV scan)[15]

-

Injection Volume: 20 µL

Procedure:

-

Preparation of Solutions:

-

Diluent: Prepare the mobile phase mixture (Acetonitrile:Water).

-

Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[14]

-

Sample Solution (e.g., 100 µg/mL): Prepare the sample solution in the same manner as the standard solution.[14]

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent as a blank to ensure no carryover or contamination.[14]

-

Inject the standard solution in duplicate to check for system suitability (e.g., retention time, peak area repeatability).

-

Inject the sample solution in duplicate.[14]

-

-

Calculation:

-

Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram using the formula: Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × 100

-

Safety and Handling

Methyl this compound is classified as a hazardous chemical and requires strict adherence to safety protocols.[5][8][11]

GHS Hazard Information:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage[5] |

| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage |

| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[5] |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[9] |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9] Work in a well-ventilated area, preferably a chemical fume hood.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[8][9] Do not breathe dust.[10] Wash hands thoroughly after handling.[9]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

-

First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with plenty of water.[8][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]

References

- 1. innospk.com [innospk.com]

- 2. Methyl this compound | 2417-72-3 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 5. Methyl this compound | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl this compound | 2417-72-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Methyl this compound - Vihita Bio-Chem Pvt. Ltd. [vihita-bio.com]

- 8. canbipharm.com [canbipharm.com]

- 9. aksci.com [aksci.com]

- 10. cloudfront.zoro.com [cloudfront.zoro.com]

- 11. fishersci.com [fishersci.com]

- 12. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 13. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. internationaljournalssrg.org [internationaljournalssrg.org]

An In-depth Technical Guide to the Synthesis of Methyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(bromomethyl)benzoate is a crucial intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its preparation is a key step in numerous drug development pipelines. This technical guide provides a comprehensive overview of the two primary synthetic routes for methyl this compound, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data. The guide is intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

Introduction

Methyl this compound, with the chemical formula C₉H₉BrO₂, is a bifunctional molecule containing both an ester and a benzylic bromide. This unique combination of functional groups makes it a versatile reagent for introducing the 4-(methoxycarbonyl)benzyl moiety into a target molecule. The benzylic bromide is highly reactive towards nucleophilic substitution, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization.

This guide will explore the two predominant synthetic pathways for obtaining methyl this compound:

-

Route 1: Esterification of p-toluic acid to form methyl p-toluate (B1214165), followed by a free-radical bromination of the benzylic methyl group.

-

Route 2: Free-radical bromination of p-toluic acid to yield 4-(bromomethyl)benzoic acid, which is then subjected to esterification.

Both routes are effective, and the choice between them may depend on the availability of starting materials, desired scale, and specific laboratory conditions.

Synthetic Routes and Mechanisms

Route 1: Esterification Followed by Bromination

This route begins with the conversion of p-toluic acid to its methyl ester, methyl p-toluate, through a Fischer esterification reaction. The subsequent step involves the selective bromination of the benzylic methyl group using a free-radical initiator.

Caption: Mechanism of the Fischer esterification of p-toluic acid with methanol.

The bromination of the benzylic methyl group of methyl p-toluate proceeds via a free-radical chain reaction initiated by a radical initiator like azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) serves as the source of bromine radicals.

-

Initiation: The radical initiator (AIBN) decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas. These radicals then react with NBS to produce a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl p-toluate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The benzylic radical reacts with a molecule of NBS to yield the desired product, methyl this compound, and a succinimidyl radical.

-

The succinimidyl radical reacts with HBr to regenerate a bromine radical, continuing the chain reaction.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Caption: Workflow for the synthesis of methyl this compound via Route 2.

The mechanisms for the free-radical bromination and Fischer esterification in this route are analogous to those described for Route 1, with the respective starting materials being p-toluic acid for the bromination and 4-(bromomethyl)benzoic acid for the esterification.

Experimental Protocols

The following are generalized experimental protocols for the key reactions in the synthesis of methyl this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Fischer Esterification of p-Toluic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluic acid and an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed by rotary evaporation to yield crude methyl p-toluate, which can be further purified by distillation or recrystallization if necessary.

Free-Radical Bromination of Methyl p-Toluate

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve methyl p-toluate in a suitable solvent, such as carbon tetrachloride or acetonitrile.

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction: Heat the mixture to reflux. The reaction can also be initiated by UV irradiation. The reaction progress should be monitored by TLC or GC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt, and the solvent is removed under reduced pressure. The resulting crude methyl this compound can be purified by recrystallization or column chromatography.

Free-Radical Bromination of p-Toluic Acid

The protocol is similar to the bromination of methyl p-toluate (Section 3.2), with p-toluic acid as the starting material. The resulting product, 4-(bromomethyl)benzoic acid, often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Fischer Esterification of 4-(Bromomethyl)benzoic Acid

The protocol is analogous to the esterification of p-toluic acid (Section 3.1), using 4-(bromomethyl)benzoic acid as the starting carboxylic acid.

Data Presentation

The following tables summarize key quantitative data for the compounds involved in the synthesis of methyl this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Toluic Acid | C₈H₈O₂ | 136.15 | 180-182 | 274-275 |

| Methyl p-toluate | C₉H₁₀O₂ | 150.17 | 32-34 | 217 |

| 4-(Bromomethyl)benzoic Acid | C₈H₇BrO₂ | 215.04 | 223-227 | - |

| Methyl this compound | C₉H₉BrO₂ | 229.07 | 54-58 | 130-135 (at 2 mmHg) |

Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| p-Toluic Acid | 10.5-13.0 (br s, 1H, COOH), 7.95 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 2.40 (s, 3H, CH₃) | 172.5, 144.0, 130.0, 129.5, 128.0, 21.5 | 2900-3100 (O-H), 1680 (C=O), 1610, 1580 (C=C) |

| Methyl p-toluate | 7.90 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃) | 167.0, 143.5, 129.5, 129.0, 128.5, 52.0, 21.5 | 1720 (C=O), 1280 (C-O), 1610, 1580 (C=C) |

| 4-(Bromomethyl)benzoic Acid | 13.0 (br s, 1H, COOH), 8.05 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 4.70 (s, 2H, CH₂Br) | 171.0, 145.0, 131.0, 130.0, 128.0, 32.0 | 2900-3100 (O-H), 1690 (C=O), 1220 (C-Br), 1610, 1580 (C=C) |

| Methyl this compound | 8.00 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.50 (s, 2H, CH₂Br), 3.90 (s, 3H, OCH₃) | 166.5, 143.0, 130.5, 129.5, 129.0, 52.5, 32.5 | 1725 (C=O), 1280 (C-O), 1210 (C-Br), 1610, 1580 (C=C) |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Conclusion

The synthesis of methyl this compound can be effectively achieved through two primary routes, each involving a Fischer esterification and a free-radical bromination step. The choice of route will depend on practical considerations in the laboratory. This guide has provided a detailed overview of the mechanisms, experimental procedures, and key data associated with these syntheses. By understanding the principles outlined herein, researchers and drug development professionals can confidently and efficiently prepare this important synthetic intermediate.

An In-depth Technical Guide to the Applications of Methyl 4-(Bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(bromomethyl)benzoate (CAS Number: 2417-72-3) is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a reactive benzylic bromide and a methyl ester, allows for sequential and selective chemical modifications. This technical guide provides a comprehensive overview of the primary applications of methyl this compound, with a focus on its role as a key intermediate in the synthesis of the targeted cancer therapy drug, Imatinib, and its utility in solid-phase synthesis for the generation of compound libraries. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows and biological signaling pathways are presented to facilitate its practical application in a laboratory setting.

Core Applications in Pharmaceutical and Chemical Synthesis

Methyl this compound is a valuable reagent primarily utilized for the introduction of the 4-(methoxycarbonyl)benzyl moiety into a target molecule. The high reactivity of the benzylic bromide allows for facile nucleophilic substitution reactions, while the methyl ester provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Key Intermediate in the Synthesis of Imatinib

One of the most significant applications of methyl this compound is in the synthesis of Imatinib (Gleevec®), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2] The synthesis involves the coupling of a pyrimidine-aniline core with the 4-(methoxycarbonyl)benzyl group, followed by amidation with N-methylpiperazine. While industrial syntheses may utilize the corresponding acyl chloride for the amidation step, the underlying alkylation of N-methylpiperazine with a derivative of methyl this compound is a critical transformation.

The reaction of methyl this compound with N-methylpiperazine yields methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate, a key precursor to the benzamide (B126) portion of Imatinib.

Linker for Solid-Phase Synthesis

The related compound, 4-(bromomethyl)benzoic acid, is extensively used in solid-phase organic synthesis (SPOS) as a precursor to the Wang linker.[3] This linker is fundamental in the creation of combinatorial libraries of small molecules, such as benzimidazoles, for high-throughput screening in drug discovery.[3] The bromomethyl group allows for the attachment of the linker to a solid support resin, while the carboxylic acid serves as an anchor point for the synthesis of a diverse range of compounds. The principles of this application can be extended to methyl this compound for similar applications where a methyl ester is desired in the final product or as a precursor to other functional groups.

Quantitative Data Presentation

The following table summarizes the key physicochemical properties of methyl this compound and the product of its reaction with N-methylpiperazine, a crucial intermediate in the synthesis of Imatinib.

| Property | Methyl this compound | Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate |

| CAS Number | 2417-72-3[4] | 314268-40-1[5] |

| Molecular Formula | C₉H₉BrO₂[4] | C₁₄H₂₀N₂O₂[5] |

| Molecular Weight | 229.07 g/mol [4] | 248.32 g/mol [5] |

| Appearance | White to off-white crystalline powder[2] | Not specified (typically a solid) |

| Melting Point | 57-58 °C[6] | Not available |

| Boiling Point | 130-135 °C at 2 mmHg[6] | Not available |

| Purity | ≥98%[6] | ≥98% (typical for commercial samples) |

| ¹H NMR (CDCl₃, ppm) | δ 8.04 (d, 2H), 7.46 (d, 2H), 4.50 (s, 2H), 3.93 (s, 3H) (Predicted) | δ 7.97 (d, 2H), 7.40 (d, 2H), 3.90 (s, 3H), 3.55 (s, 2H), 2.50 (br s, 8H), 2.29 (s, 3H) (Predicted) |

| ¹³C NMR (CDCl₃, ppm) | δ 166.5, 143.5, 130.1, 129.0, 52.3, 32.5 (Predicted) | δ 167.0, 144.9, 129.7, 128.8, 62.6, 55.1, 53.0, 46.0 (Predicted) |

Note: NMR data for both compounds are predicted values and may vary slightly from experimental results.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key Imatinib precursor and the preparation of a solid-phase synthesis resin.

Synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate

This protocol describes the nucleophilic substitution of the benzylic bromide of methyl this compound with N-methylpiperazine.

Materials:

-

Methyl this compound

-

N-methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add methyl this compound (1.0 eq) and anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq) to the suspension.

-

Add N-methylpiperazine (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solid salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate.

Expected Yield: 85-95%

Preparation of a Wang-type Resin for Solid-Phase Synthesis

This protocol describes the preparation of a Wang-type resin using 4-(bromomethyl)benzoic acid, a close analog of the title compound, illustrating the utility of the bromomethyl functionality in solid-phase chemistry.[3]

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

4-(Bromomethyl)benzoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Sintered glass funnel

Procedure:

-

Hydrolysis of the starting material: Dissolve 4-(bromomethyl)benzoic acid (1 eq) in an aqueous solution of NaOH (1.2 eq). Heat the mixture to reflux for 2-3 hours. Cool to room temperature and acidify with HCl to pH 3-4 to precipitate 4-(hydroxymethyl)benzoic acid. Collect the solid by vacuum filtration.[3]

-

Attachment to resin: Swell Merrifield resin in DMF. In a separate flask, dissolve 4-(hydroxymethyl)benzoic acid (2 eq relative to resin's chlorine content) and Cs₂CO₃ (1 eq) in DMF. Add this solution to the resin suspension.[3]

-

Heat the reaction mixture to 80°C under an inert atmosphere and stir for 16-24 hours.[3]

-

Cool the resin and wash it sequentially with DMF, DMF/water (1:1), water, methanol, and dichloromethane.[3]

-

Dry the resin under vacuum.

Mandatory Visualizations

Signaling Pathway: BCR-ABL and the Mechanism of Action of Imatinib

Caption: BCR-ABL signaling pathway and Imatinib's mechanism of action.

Experimental Workflow: Synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate

Caption: Experimental workflow for the synthesis of a key Imatinib precursor.

Conclusion

Methyl this compound is a cornerstone reagent in medicinal chemistry and organic synthesis. Its utility is prominently demonstrated in the multi-step synthesis of the life-saving anti-cancer drug Imatinib. Furthermore, the reactive nature of its benzylic bromide finds broad applicability in areas such as solid-phase synthesis for the rapid generation of diverse chemical libraries. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical methodologies to effectively utilize this versatile building block in their own research and development endeavors. As the demand for novel therapeutics and functional materials continues to grow, the applications of methyl this compound and its derivatives are poised to expand further.

References

- 1. chemscene.com [chemscene.com]

- 2. Methyl 4-piperazin-1-ylmethylbenzoate [synhet.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyl this compound | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate | C14H20N2O2 | CID 782222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl this compound 98 2417-72-3 [sigmaaldrich.com]

Physical properties of 4-(Methoxycarbonyl)benzyl bromide

An In-depth Technical Guide to the Physical Properties of 4-(Methoxycarbonyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)benzyl bromide, also known by its IUPAC name methyl 4-(bromomethyl)benzoate, is a significant organic compound with the CAS number 2417-72-3.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the production of tyrosine kinase inhibitors like Imatinib and Imatinib mesylate, which are used in cancer therapy.[1] This compound is an ester derivative of a bromoalkylated benzoic acid.[3] Its utility also extends to the preparation of potential anti-HIV agents and as a catalyst in certain organic rearrangements.[3] Given its importance, a thorough understanding of its physical properties is essential for its effective handling, application in synthesis, and quality control. This technical guide provides a comprehensive overview of the core physical characteristics of 4-(Methoxycarbonyl)benzyl bromide, detailed experimental protocols for their determination, and visual aids to better illustrate its structure and relevant experimental workflows.

Chemical Structure

The molecular structure of 4-(Methoxycarbonyl)benzyl bromide consists of a benzene (B151609) ring substituted with a methoxycarbonyl group (-COOCH₃) and a bromomethyl group (-CH₂Br) at the para (1,4) positions.

Physical Properties

The physical characteristics of 4-(Methoxycarbonyl)benzyl bromide are summarized in the table below. These properties are critical for its storage, handling, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][2][4][5] |

| Molecular Weight | 229.07 g/mol | [1][2][4][5] |

| Appearance | White to off-white/yellow crystalline powder, crystals, and/or chunks | [1][3][6][7] |

| Melting Point | 52-59 °C | [6][8][9] |

| Boiling Point | 130-135 °C at 2 mmHg | [1][3] |

| Density | ~1.47 g/cm³ | [1][3] |

| Solubility | Lowly soluble in water; Soluble in chloroform, methanol, and ether. | |

| Refractive Index | ~1.559 | [1] |

Note: The compound is described as a lachrymator, meaning it can cause tearing, and requires careful handling in a well-ventilated area.[1][3]

Experimental Protocols

Accurate determination of physical properties is fundamental for verifying the identity and purity of a chemical substance. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[10] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.[10]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or Mel-Temp)[10][11][12]

-

Mortar and pestle (optional, for grinding)[12]

-

Spatula

Procedure:

-

Sample Preparation: Ensure the 4-(Methoxycarbonyl)benzyl bromide sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[12]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.[10] Invert the tube and tap it gently on a hard surface to compact the sample into the sealed bottom. The packed sample height should be approximately 2-3 mm.[12]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[11][12]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C per minute) to get a preliminary range.[11]

-

Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected or preliminary melting point. Then, adjust the heating rate to a slow ramp of 1-2°C per minute.[10][11]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[10]

-

Cooling: Allow the apparatus to cool before performing subsequent measurements.

Solubility Determination

Understanding a compound's solubility is key to its application in reactions, extractions, and purifications. The general principle "like dissolves like" is a useful guideline, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[13]

Objective: To qualitatively assess the solubility of 4-(Methoxycarbonyl)benzyl bromide in various solvents.

Apparatus:

-

Small test tubes

-

Graduated cylinder or pipette

-

Spatula

-

Vortex mixer or stirring rod

-

Solvents (e.g., water, methanol, chloroform, ether)

Procedure:

-

Sample Preparation: Place a small, measured amount of 4-(Methoxycarbonyl)benzyl bromide (e.g., 25 mg) into a clean, dry test tube.[14]

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in portions.[14]

-

Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.[14][15]

-

Observation: Observe the mixture against a light source.

-

Recording: Record the observations for each solvent tested. For quantitative analysis, one could determine the mass of solute that dissolves in a specific volume of solvent to saturation.[16][17]

Conclusion

The physical properties of 4-(Methoxycarbonyl)benzyl bromide, particularly its crystalline nature, defined melting point, and solubility profile, are fundamental to its role as a high-value intermediate in the pharmaceutical industry. The experimental protocols outlined provide a standardized approach for researchers and drug development professionals to verify the quality and purity of this compound, ensuring consistency and reliability in complex synthetic pathways. Careful adherence to these methodologies and safety precautions is paramount for successful and safe laboratory operations.

References

- 1. innospk.com [innospk.com]

- 2. Methyl this compound | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl this compound | 2417-72-3 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-(Bromomethyl)benzoic Acid Methyl Ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Methyl this compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. Methyl this compound CAS#: 2417-72-3 [m.chemicalbook.com]

- 8. wwmponline.com [wwmponline.com]

- 9. Methyl this compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. saltise.ca [saltise.ca]

- 16. researchgate.net [researchgate.net]

- 17. quora.com [quora.com]

Spectroscopic Profile of Methyl 4-(Bromomethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-(bromomethyl)benzoate (CAS No: 2417-72-3), a key intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for methyl this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Methyl this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.01 | Doublet (d) | 2H | Aromatic (Ar-H) |

| 7.46 | Doublet (d) | 2H | Aromatic (Ar-H) |

| 4.50 | Singlet (s) | 2H | -CH₂Br |

| 3.92 | Singlet (s) | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data of Methyl this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.4 | C=O (Ester) |

| 142.5 | Aromatic (Quaternary C) |

| 130.8 | Aromatic (Quaternary C) |

| 130.1 | Aromatic (CH) |

| 129.2 | Aromatic (CH) |

| 52.4 | -OCH₃ |

| 31.8 | -CH₂Br |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Methyl this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1610, ~1440 | Medium-Strong | Aromatic C=C Bending |

| ~1280 | Strong | C-O Stretch (Ester) |

| ~1110 | Strong | C-O Stretch (Ester) |

| ~610 | Medium | C-Br Stretch |

Sample Preparation: Thin Film/Neat

Mass Spectrometry (MS)

Table 4: Major Mass Fragments of Methyl this compound (GC-MS, EI)

| m/z | Relative Intensity | Assignment |

| 228/230 | Moderate | [M]⁺ (Molecular Ion, bromine isotopes) |

| 149 | High | [M - Br]⁺ |

| 118 | High | [M - Br - OCH₃]⁺ |

| 90 | Moderate | [C₇H₆]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy

A sample of methyl this compound (approximately 42 mg) is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1] The solution is transferred to a 5 mm NMR tube.

-

¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is recorded on a 100 MHz NMR spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid methyl this compound is placed between two potassium bromide (KBr) plates to create a thin film. Alternatively, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying the solution to a KBr plate, and allowing the solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of methyl this compound is prepared in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Gas Chromatography: A 1 µL aliquot of the sample solution is injected into the GC, which is fitted with a non-polar capillary column (e.g., a 30 m x 0.25 mm DB-5ms column with a 0.25 µm film thickness). A representative temperature program starts at 100°C, holds for 2 minutes, then ramps up to 280°C at a rate of 20°C/min, and holds for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

Mass Spectrometry: The mass spectrometer is operated in EI mode at 70 eV. The mass spectrum is scanned over a range of m/z 40-400.

Data Interpretation and Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of methyl this compound.

Caption: Workflow for the spectroscopic characterization of methyl this compound.

References

Navigating the Solubility Landscape of Methyl 4-(bromomethyl)benzoate: A Technical Guide

For Immediate Release

Shanghai, China – December 22, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of methyl 4-(bromomethyl)benzoate in various organic solvents. This document addresses a critical knowledge gap by consolidating available qualitative solubility data, providing a detailed experimental protocol for quantitative determination, and illustrating key processes through logical diagrams.

Methyl this compound is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient and scalable manufacturing processes. This guide serves as an in-depth resource for laboratory and industrial applications.

Qualitative Solubility Profile

While extensive research has been conducted on the applications of methyl this compound, quantitative public-domain data on its solubility in a range of organic solvents remains elusive. However, a consistent qualitative profile has been established through various sources. The compound is generally described as being soluble in polar protic and aprotic solvents, with limited solubility in water.

A summary of the available qualitative data is presented in Table 1. It is important to note a contradiction in the literature regarding its solubility in halogenated organic solvents; while one source claims insolubility, another specifies solubility in chloroform.[1][2] This discrepancy highlights the necessity for empirical determination of solubility for specific applications.

Table 1: Qualitative Solubility of Methyl this compound

| Solvent Classification | Solvent | Solubility Description |

| Polar Protic | Methanol | Soluble[2] |

| Ethanol | Highly Soluble[1] | |

| Polar Aprotic | Chloroform | Soluble[2] |

| Ether | Highly Soluble[1] | |

| Non-Polar | Water | Lowly Soluble[1][2] |

Experimental Protocol for Solubility Determination

To empower researchers to generate precise, quantitative solubility data, a detailed experimental protocol based on the isothermal shake-flask method is provided below. This method is a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

Objective: To quantitatively determine the solubility of methyl this compound in a selected organic solvent at a specific temperature.

Materials:

-

Methyl this compound (crystalline, purity ≥98%)

-

Selected organic solvent(s) (analytical grade)

-

Volumetric flasks

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath with agitation capabilities

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation

-

Vials and appropriate glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline methyl this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand in the thermostat for at least 24 hours for the excess solid to sediment.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the weight of the collected filtrate.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated analytical method such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of methyl this compound of known concentrations.

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the solubility determination protocol and a typical signaling pathway where understanding solubility is critical for studying molecular interactions.

References

The 4-(Alkoxycarbonyl)benzyl Group: A Technical Guide to Carboxylic Acid Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. This technical guide provides a comprehensive overview of the use of the 4-(alkoxycarbonyl)benzyl group, installed via reagents such as methyl 4-(bromomethyl)benzoate, for the protection of carboxylic acids. While not as ubiquitously documented as the standard benzyl (B1604629) or p-methoxybenzyl (PMB) groups, the 4-(alkoxycarbonyl)benzyl moiety offers a nuanced alternative. This guide details the experimental protocols for the protection and deprotection of carboxylic acids using this group, presents quantitative data from analogous systems to predict its efficacy, and visualizes the key chemical transformations and workflows.

Introduction to the 4-(Alkoxycarbonyl)benzyl Protecting Group

The 4-(alkoxycarbonyl)benzyl group is a member of the benzyl family of protecting groups for carboxylic acids. It is introduced by reacting a carboxylic acid with a 4-(halomethyl)benzoate ester, such as methyl this compound. The resulting protected carboxylic acid is a 4-(alkoxycarbonyl)benzyl ester.

The electronic nature of the 4-(alkoxycarbonyl)benzyl group is influenced by the electron-withdrawing ester substituent on the phenyl ring. This modification is expected to alter its stability profile compared to the electron-neutral benzyl group and the electron-rich p-methoxybenzyl (PMB) group. Theoretically, the electron-withdrawing nature of the ester should make the 4-(alkoxycarbonyl)benzyl group more stable to acidic conditions than the PMB group, while still being readily removable by hydrogenolysis. This tunable stability makes it a potentially useful tool in complex synthetic strategies where orthogonal deprotection schemes are required.[1]

Protection of Carboxylic Acids

The most common method for the introduction of the 4-(alkoxycarbonyl)benzyl protecting group is the alkylation of a carboxylate salt with a 4-(halomethyl)benzoate ester. Methyl this compound is a commercially available and commonly used reagent for this purpose.[2] The reaction typically proceeds via an SN2 mechanism and is facilitated by a non-nucleophilic base in a polar aprotic solvent.

General Experimental Protocol for Protection

-

Dissolution: The carboxylic acid (1.0 equivalent) is dissolved in a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: A base (1.0-1.5 equivalents) is added to the solution to form the carboxylate salt. Cesium carbonate (Cs₂CO₃) is often a good choice as it tends to provide good yields in SN2 reactions. The mixture is typically stirred at room temperature for a short period to ensure complete salt formation.

-

Alkylation: Methyl this compound (1.0-1.2 equivalents) is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature, or gently heated if the carboxylic acid is sterically hindered, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to afford the pure 4-(methoxycarbonyl)benzyl ester.

Visualization of the Protection Workflow

Deprotection of 4-(Alkoxycarbonyl)benzyl Esters

The cleavage of the 4-(alkoxycarbonyl)benzyl ester to regenerate the free carboxylic acid is most effectively achieved by catalytic hydrogenolysis. This method is generally high-yielding and proceeds under mild conditions, making it compatible with a wide range of functional groups.

General Experimental Protocol for Deprotection (Hydrogenolysis)

-

Dissolution: The 4-(methoxycarbonyl)benzyl ester (1.0 equivalent) is dissolved in a suitable solvent. Common choices include methanol (B129727) (MeOH), ethanol (B145695) (EtOH), ethyl acetate (B1210297) (EtOAc), or tetrahydrofuran (B95107) (THF).

-

Catalyst Addition: A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution (5-10 mol%). For more resistant substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.

-

Hydrogen Source: The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (typically from a balloon or at a slightly positive pressure). Alternatively, a hydrogen transfer reagent, such as ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, can be used in place of hydrogen gas.

-

Reaction: The reaction is stirred at room temperature and monitored by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by crystallization or chromatography if necessary.

Visualization of the Deprotection Workflow

References

An In-depth Technical Guide to the Benzylic Bromination of Methyl p-Toluate with N-Bromosuccinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the benzylic bromination of methyl p-toluate (B1214165) utilizing N-Bromosuccinimide (NBS) as a selective brominating agent. This reaction, a cornerstone of organic synthesis, is pivotal for the introduction of a bromine atom at the benzylic position, yielding methyl p-(bromomethyl)benzoate, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This document details the underlying free-radical mechanism, offers a comprehensive experimental protocol, presents quantitative data, and discusses potential side reactions and purification strategies.

Introduction

The selective halogenation of benzylic positions is a critical transformation in organic chemistry. N-Bromosuccinimide (NBS) has emerged as the reagent of choice for this purpose, offering high selectivity for the benzylic position over aromatic ring substitution, which can be a competing pathway with molecular bromine. The reaction proceeds via a free-radical chain mechanism, often initiated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means. This guide focuses on the application of this methodology to methyl p-toluate, a readily available starting material, to produce methyl p-(bromomethyl)benzoate.

Reaction Mechanism

The benzylic bromination of methyl p-toluate with NBS follows a free-radical chain reaction mechanism, which can be divided into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN or BPO, upon heating or UV irradiation. This generates two radicals. The initiator radical then abstracts a bromine atom from NBS to form a bromine radical (Br•).

-

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl p-toluate. This step is favored due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of NBS to yield the desired product, methyl p-(bromomethyl)benzoate, and a succinimidyl radical. The succinimidyl radical can then react with the hydrogen bromide (HBr) generated in the first propagation step to regenerate a bromine radical, thus continuing the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Experimental Protocol

This section provides a detailed procedure for the benzylic bromination of methyl p-toluate.

Materials:

-

Methyl p-toluate (C₉H₁₀O₂)

-

N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

-

2,2'-Azobisisobutyronitrile (AIBN) (C₈H₁₂N₄)

-

Carbon tetrachloride (CCl₄) or a safer alternative solvent such as acetonitrile (B52724) or 1,2-dichlorobenzene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl p-toluate (1.0 eq) in carbon tetrachloride (or an alternative solvent).

-

Addition of Reagents: To the solution, add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-7 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol (B145695) or isopropanol) or by silica (B1680970) gel column chromatography using a mixture of hexane and ethyl acetate (B1210297) as the eluent to yield pure methyl p-(bromomethyl)benzoate.[3][4]

-

Data Presentation

The following tables summarize key quantitative data for the benzylic bromination of methyl p-toluate and the physicochemical and spectroscopic data for the resulting product.

Table 1: Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | Methyl p-toluate | |

| Reagents | N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN) | [3] |

| Molar Ratio (Substrate:NBS:AIBN) | 1 : 1.0-1.1 : 0.02-0.05 | [3] |

| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile, or 1,2-Dichlorobenzene | [3][5] |

| Reaction Temperature | Reflux (e.g., ~77°C for CCl₄) | [3] |

| Reaction Time | 2 - 7 hours | [3] |

| Reported Yield | Varies, can be optimized to be high | [3] |

Table 2: Physicochemical and Spectroscopic Data of Methyl p-(bromomethyl)benzoate

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 57-58 °C | [1] |

| Boiling Point | 130-135 °C at 2 mmHg | [1] |

| ¹H NMR (CDCl₃, ppm) | δ 8.01 (d, 2H), 7.46 (d, 2H), 4.50 (s, 2H), 3.92 (s, 3H) | [6] |

| ¹³C NMR (CDCl₃, ppm) | δ 166.4, 142.9, 130.2, 129.4, 129.2, 52.3, 32.1 |

Table 3: ¹H NMR Data Comparison

| Compound | Ar-H (ppm) | -CH₂Br (ppm) | -CH₃ (ppm) | -OCH₃ (ppm) | Reference |

| Methyl p-toluate | 7.92 (d, 2H), 7.23 (d, 2H) | - | 2.39 (s, 3H) | 3.89 (s, 3H) | [7] |

| Methyl p-(bromomethyl)benzoate | 8.01 (d, 2H), 7.46 (d, 2H) | 4.50 (s, 2H) | - | 3.92 (s, 3H) | [6] |

Potential Side Reactions and Purification

While benzylic bromination with NBS is highly selective, the formation of side products can occur. The primary side product is the dibrominated species, p-(dibromomethyl)benzoate. Over-bromination can be minimized by careful control of the stoichiometry of NBS.

Purification of the crude product is essential to remove unreacted starting material, the succinimide byproduct, and any over-brominated products.

-

Filtration: A simple filtration after cooling the reaction mixture removes the bulk of the insoluble succinimide byproduct.

-

Aqueous Work-up: Washing the organic layer with sodium thiosulfate solution removes residual NBS, while a sodium bicarbonate wash neutralizes acidic impurities.

-

Recrystallization: For solid products like methyl p-(bromomethyl)benzoate, recrystallization is an effective purification technique.[8][9][10][11] A suitable solvent system should be chosen where the desired product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.

-

Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from starting material and side products, particularly if they have different polarities.[3] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically employed.

Conclusion

The benzylic bromination of methyl p-toluate with N-Bromosuccinimide is a reliable and efficient method for the synthesis of methyl p-(bromomethyl)benzoate. A thorough understanding of the free-radical mechanism, careful control of reaction conditions, and appropriate work-up and purification procedures are crucial for obtaining a high yield of the pure product. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to successfully implement this important synthetic transformation.

References

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR [m.chemicalbook.com]

- 7. Methyl 4-methylbenzoate(99-75-2) 1H NMR [m.chemicalbook.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

Reactivity of the Benzylic Bromide in 4-(Bromomethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the benzylic bromide in 4-(bromomethyl)benzoate and its derivatives, crucial intermediates in organic synthesis and pharmaceutical development. The document elucidates the synthesis, chemical properties, and reaction mechanisms associated with this compound, with a particular focus on its application in the synthesis of the tyrosine kinase inhibitor, Imatinib (B729). Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and experimental workflows are presented to offer a comprehensive resource for professionals in the field.

Introduction to this compound

This compound, in its esterified form as methyl this compound, is a pivotal bifunctional organic compound.[1][2] It features a benzene (B151609) ring substituted with a highly reactive bromomethyl group and a carboxyl group, typically protected as an ester. This dual functionality makes it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and new materials.[1][3] Its significance is underscored by its role as a key intermediate in the production of Imatinib, a highly successful targeted therapy for chronic myeloid leukemia (CML) and other cancers.[4][5]

Physical and Chemical Properties

Methyl this compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Melting Point | 57-58 °C |

| Boiling Point | 130-135 °C at 2 mmHg |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water.[3] |

Table 1: Physical and Chemical Properties of Methyl this compound.

Reactivity of the Benzylic Bromide

The primary site of reactivity in this compound is the benzylic bromide. Benzylic halides are known to be highly reactive in nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize the transition state and any carbocation intermediate that may form.[6][7] The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions.

S(_N)1 and S(_N)2 Mechanisms

-

S(_N)2 Mechanism: This is a one-step, bimolecular reaction where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion leaves.[8] This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. For primary benzylic halides like this compound, the S(_N)2 pathway is common.[6] The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[8][9]

-

S(_N)1 Mechanism: This is a two-step reaction that proceeds through a carbocation intermediate. The first and rate-determining step is the departure of the leaving group (bromide) to form a resonance-stabilized benzylic carbocation. The second step is the rapid attack of the nucleophile on the carbocation. This mechanism is favored by weak nucleophiles, polar protic solvents, and structural factors that stabilize the carbocation.[6]

The presence of the electron-withdrawing carboxylate group (or its ester) at the para position can influence the reaction mechanism. While the benzene ring can stabilize a positive charge through resonance in an S(_N)1 pathway, the electron-withdrawing nature of the substituent can destabilize the carbocation, potentially favoring the S(_N)2 pathway.

Quantitative Reactivity Data

While specific kinetic data for the nucleophilic substitution of this compound with a wide range of nucleophiles is not extensively tabulated in readily available literature, the reactivity can be understood in the context of studies on substituted benzyl (B1604629) bromides. The Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ), is a valuable tool for quantifying the effect of substituents on the reactivity of the benzylic position.[10][11][12] For S(_N)2 reactions of benzyl bromides with amines, electron-donating groups on the benzylamine (B48309) nucleophile increase the reaction rate, while electron-withdrawing groups decrease it.[13] Conversely, electron-withdrawing groups on the benzyl bromide substrate can influence the reaction rate depending on the specific mechanism.

Table 2: Relative Reactivity of Selected Nucleophiles in S(_N)2 Reactions. (General trend, not specific to this compound)

| Nucleophile | Relative Rate |

| CN⁻ | High |

| I⁻ | High |

| HS⁻ | High |

| Br⁻ | Moderate |

| N₃⁻ | Moderate |

| Cl⁻ | Low |

| H₂O | Very Low |

| CH₃OH | Very Low |

Experimental Protocols

Synthesis of Methyl this compound

A common method for the synthesis of methyl this compound is the radical bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.[4]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude methyl this compound by recrystallization or column chromatography.

Nucleophilic Substitution with an Amine

The following is a general protocol for the reaction of methyl this compound with a primary or secondary amine, a key step in the synthesis of many pharmaceutical compounds.

Protocol:

-

Dissolve methyl this compound (1 equivalent) in a suitable polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF).

-

Add the amine nucleophile (1-1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2 equivalents) to the solution. The base is necessary to neutralize the HBr that is formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Application in the Synthesis of Imatinib

Methyl this compound is a critical starting material for the synthesis of the side chain of Imatinib. The synthesis of Imatinib is a multi-step process that culminates in the coupling of the pyrimidine-amine core with the benzamide (B126) side chain.

A simplified, representative synthesis of Imatinib is as follows:

-

Side-chain synthesis: Methyl this compound undergoes a nucleophilic substitution reaction with N-methylpiperazine to form methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate.

-

Amide bond formation: The ester of the side chain is then converted to a carboxylic acid and subsequently activated (e.g., as an acid chloride) or directly coupled with the amine of the pyrimidine-amine core (N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine) to form the final Imatinib molecule.[1]

Imatinib and the BCR-ABL Signaling Pathway

Imatinib functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the protein product of the Philadelphia chromosome translocation that is the hallmark of CML.[4][14] In CML, the BCR-ABL fusion protein is constitutively active, leading to the uncontrolled proliferation of white blood cells.

Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme.[13][15] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cell proliferation and survival. The inhibition of the BCR-ABL pathway by Imatinib ultimately leads to apoptosis (programmed cell death) in the cancerous cells.[4][16]

References

- 1. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. ijnrd.org [ijnrd.org]

- 6. organic chemistry - Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. web.viu.ca [web.viu.ca]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

- 15. future4200.com [future4200.com]

- 16. researchgate.net [researchgate.net]

The Synthesis of Imatinib: A Technical Guide to its Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Imatinib (B729), a cornerstone in targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its success lies in the specific inhibition of the Bcr-Abl tyrosine kinase, an enzyme central to the pathophysiology of these cancers. The intricate synthesis of this life-saving drug relies on the efficient construction of several key intermediates. This technical guide provides an in-depth exploration of the core synthetic routes to Imatinib, with a focus on the preparation of its pivotal molecular building blocks. Detailed experimental methodologies, quantitative data, and visual representations of the synthetic and signaling pathways are presented to aid researchers and professionals in the field of drug development.

The Core Synthetic Strategy

The most prevalent synthetic strategies for Imatinib converge on the coupling of a substituted pyrimidine (B1678525) amine moiety with a benzoyl chloride derivative. This is typically preceded by the construction of these two key fragments. The overall synthesis can be conceptually divided into the formation of three crucial intermediates:

-

(2-Methyl-5-nitrophenyl)guanidine: This intermediate serves as a precursor to the substituted aniline (B41778) portion of the pyrimidine core.

-

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: This molecule represents the elaborated pyrimidine core with the necessary nitro-substituted aniline attached.

-

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: The reduction of the nitro group in the previous intermediate yields this key amine, which is poised for the final coupling reaction.

-

4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride: This is the acylating agent that introduces the piperazine-containing side chain.

The final step involves the amidation reaction between N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine and 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to yield Imatinib.

Visualizing the Synthetic Pathway

The following diagram illustrates a common synthetic route to Imatinib, highlighting the key intermediates.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of the key intermediates and the final product, along with tabulated quantitative data.

Synthesis of (2-Methyl-5-nitrophenyl)guanidine

This intermediate can be prepared from 2-amino-4-nitrotoluene and cyanamide (B42294) or from 2-chloro-4-nitrotoluene (B140621) and guanidine hydrochloride. The former is a common laboratory-scale method.

Experimental Protocol:

To a flask containing 2-amino-4-nitrotoluene (20.0 g, 0.13 mol) is added a 50% aqueous solution of cyanamide (27.5 ml, 0.35 mol) and a 50% aqueous methanol (B129727) solution (25 ml). The mixture is heated to 60-65 °C. Concentrated hydrochloric acid (22.5 ml) is added dropwise, and the reaction is continued for 4 hours. The reaction mixture is then cooled to 20-25 °C and neutralized by the dropwise addition of a saturated aqueous sodium hydroxide (B78521) solution. The precipitated product is collected by filtration, washed with water, and dried.[1]

| Parameter | Value | Reference |

| Yield | 97% | [1] |

| Purity (HPLC) | >99.0% | [1] |

Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This key intermediate is formed by the cyclization reaction between (2-methyl-5-nitrophenyl)guanidine and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one.

Experimental Protocol:

A mixture of (2-methyl-5-nitrophenyl)guanidine (63 g, 0.324 mol) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (62.5 g, 0.357 mol) in n-butanol (560 ml) is heated to 120°C for 9 hours. After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours. The resulting solid is collected by filtration and dried to afford the product.[2]

| Parameter | Value | Reference |

| Yield | 81.9% | [2] |

| Purity (HPLC) | 99.9% | [2] |

Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

The nitro group of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is reduced to an amine to provide this crucial intermediate for the final coupling step.

Experimental Protocol:

To a 500 ml four-necked flask, 10 g (32.6 mmol) of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, 0.2 g of 10% Pd/C, and 300 ml of ethyl acetate (B1210297) are added. While stirring, 7.2 g (114.1 mmol) of ammonium (B1175870) formate (B1220265) and 4.6 g (32.6 mmol) of anhydrous sodium sulfate (B86663) are added. The mixture is heated to reflux for 6 hours. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated to yield the product.[3]

| Parameter | Value | Reference |

| Yield | >90% | [3] |

| Purity (HPLC) | >99.5% | [3] |

Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride

This acylating agent is typically prepared from 4-(chloromethyl)benzoic acid and N-methylpiperazine, followed by conversion of the carboxylic acid to the acid chloride.

Experimental Protocol:

A mixture of 4-(chloromethyl)benzoic acid (100g), N-methylpiperazine (59g), potassium carbonate (41g), and water (400ml) is heated at 150°C for 30 minutes. The reaction mixture is cooled, and the intermediate 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is isolated. This intermediate is then treated with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758) to yield the final product, which is often used in its dihydrochloride (B599025) salt form.[4]

| Parameter | Value | Reference |

| Yield | 97.9% (for the dihydrochloride salt) | [4] |

| Purity | 99.9% | [4] |

Synthesis of Imatinib

The final step is the condensation of the key amine intermediate with the benzoyl chloride derivative.

Experimental Protocol: